molecular formula C18H15N3OS B2921727 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one CAS No. 478047-36-8

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one

Cat. No. B2921727
M. Wt: 321.4
InChI Key: QWDZDHNXMFKHNK-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one, hereafter referred to as 4MPTTP, is a novel compound derived from the thiazole class of compounds. It is a synthetic molecule that has recently been studied for its potential applications in the medical field. 4MPTTP has a wide range of potential applications due to its unique chemical structure and properties. It has been studied for its potential use as an anti-inflammatory agent, an anticancer agent, and an antifungal agent.

Scientific Research Applications

Anticancer Potential

Researchers have synthesized novel pyridine-thiazole hybrid molecules, demonstrating significant anticancer activities against various tumor cell lines, including carcinomas of colon, breast, and lung, glioblastoma, and leukemia. These compounds exhibited high antiproliferative activity and selectivity for cancer cells, suggesting their potential as anticancer agents. The study highlighted the mechanism involving the induction of genetic instability in tumor cells, providing a foundation for further exploration of similar compounds in cancer therapy (Ivasechko et al., 2022).

Antimicrobial Activity

Another research focus is on the antimicrobial properties of pyridine-thiazole derivatives. For instance, compounds synthesized through microwave-assisted synthesis exhibited antioxidant, antitumor, and antimicrobial activities. The study provided insights into the chemical behavior of these compounds and their potential as therapeutic agents against various microbial and tumor cell lines (El‐Borai et al., 2013).

Synthesis and Chemical Transformations

The compound and its derivatives have been involved in studies focusing on their synthesis and reactions with various nucleophiles to produce heterocyclic derivatives. These studies not only explore the chemical properties and reactivity of such compounds but also their potential applications in developing more complex chemical entities (Sokolov & Aksinenko, 2010).

Antidiabetic Activity

Derivatives of the compound have been synthesized and evaluated for their antidiabetic activities, demonstrating the compound's potential in the development of new therapeutic agents for diabetes management. The study emphasized the significance of the structural modifications on the biological activity, paving the way for further research in this area (Patil et al., 2013).

properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(pyridin-3-ylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-3-2-4-7-14)16(22)9-11-20-15-8-5-10-19-12-15/h2-12,20H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDZDHNXMFKHNK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(pyridin-3-yl)amino]prop-2-en-1-one

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